molecular formula C25H20FN5OS B2866650 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 946309-10-0

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2866650
CAS RN: 946309-10-0
M. Wt: 457.53
InChI Key: VPQSSFRHIFFVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H20FN5OS and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

A study by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, highlights the relevance of structurally related compounds in developing diagnostic tools. These compounds, which include fluorine atoms for labeling and imaging, show promise in vivo imaging using positron emission tomography (PET), indicating their potential in diagnosing and studying diseases at the molecular level Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008.

Inhibitory Activity Against Tyrosinase

Hassan et al. (2022) investigated the inhibitory activity of novel 1,2,4-triazole-based compounds against mushroom tyrosinase. These compounds, including variations that incorporate the fluorophenyl group, demonstrated significant inhibitory activity, suggesting potential applications in designing drugs against melanogenesis. This research points towards the utility of such compounds in therapeutic applications, particularly in conditions related to melanin production Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, Kloczkowski, 2022.

Antimicrobial and Antifungal Screening

A study by MahyavanshiJyotindra et al. (2011) on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives revealed their potential in addressing antimicrobial resistance. This work underscores the importance of exploring the antimicrobial and antifungal capabilities of compounds with the 1,2,4-triazole moiety, reflecting a broader application in developing new therapeutic agents MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011.

Potential In Vitro Antiplasmodial Properties

Research by Mphahlele et al. (2017) into N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties illustrates the exploration of such compounds against the Plasmodium falciparum parasite. This study suggests that compounds incorporating fluorophenyl groups can play a role in combating malaria, providing a foundation for the development of novel antimalarial drugs Mphahlele, Mmonwa, Choong, 2017.

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5OS/c1-16-6-10-18(11-7-16)28-23(32)15-33-25-30-29-24(31(25)19-12-8-17(26)9-13-19)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQSSFRHIFFVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.